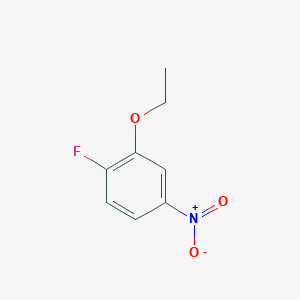

2-Ethoxy-1-fluoro-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMAAUCSJUUCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732435 | |

| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093656-34-8 | |

| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Ethoxy-1-fluoro-4-nitrobenzene" IUPAC name and synonyms

An In-Depth Technical Guide to 2-Ethoxy-1-fluoro-4-nitrobenzene: A Versatile Building Block in Modern Synthesis

Introduction

This compound is a substituted nitroaromatic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Its unique arrangement of functional groups—an ethoxy group, a fluorine atom, and a nitro group—provides multiple reactive sites for synthetic transformations. This makes it a valuable intermediate, or "building block," for constructing more complex molecules, particularly in the development of targeted therapeutics.

This technical guide offers a comprehensive overview of this compound, beginning with a critical clarification of its nomenclature and structure in relation to its isomers. We will delve into its physicochemical properties, propose a logical synthetic pathway with mechanistic insights, explore its applications as a strategic precursor in drug development, and conclude with essential safety and handling protocols. This document is designed to serve as a foundational resource, synthesizing available data to provide actionable insights for laboratory and development settings.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis, and the substituted nitrobenzene family is rife with isomers. The name "this compound" specifies a precise arrangement of substituents on the benzene ring. According to IUPAC nomenclature rules, the substituents are assigned locants (numbers) to give the lowest possible numerical set. For this molecule, the locant set is 1, 2, 4.

It is crucial to distinguish the target compound (CAS: 1093656-34-8) from its common structural isomers, which possess the same molecular formula (C₈H₈FNO₃) but different chemical properties and reactivity.

| Compound Name | CAS Number | Structure |

| This compound | 1093656-34-8[1][2] | The target of this guide. |

| 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2[3][4][5][6] | An isomer where the nitro and fluoro groups have swapped positions relative to the ethoxy group. |

| 4-Ethoxy-1-fluoro-2-nitrobenzene | 10298-81-4[7][8] | An isomer where the ethoxy and nitro groups are ortho to each other. |

The diagram below illustrates these structural differences.

Caption: Structural comparison of key C₈H₈FNO₃ isomers.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs and computational models. The data for the isomer 4-Ethoxy-1-fluoro-2-nitrobenzene is more readily available and is presented here for context. Researchers should assume the target compound is a solid at room temperature.[3]

| Property | Value (for isomer CAS 10298-81-4) | Source |

| Molecular Formula | C₈H₈FNO₃ | PubChem[7] |

| Molecular Weight | 185.15 g/mol | PubChem[7] |

| Appearance | Solid (Predicted) | Sigma-Aldrich[3] |

| XLogP3 | 2.3 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |

| Rotatable Bond Count | 3 | PubChem[7] |

Synthesis and Mechanistic Insights

A robust and logical synthetic route to this compound can be designed starting from commercially available precursors. A plausible approach is the Williamson ether synthesis, a classic and reliable method for forming ethers.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This pathway utilizes 2-fluoro-5-nitrophenol as the starting material. The phenolic proton is acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, via an Sₙ2 reaction to yield the desired ethoxy ether.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality and Field Insights:

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. It is also inexpensive and easy to remove post-reaction.

-

Solvent Selection: Acetone is a good choice as it is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

-

Self-Validation: The protocol's trustworthiness is validated by in-process TLC monitoring, which confirms the consumption of starting material and the formation of the product. Final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its functional groups are strategically positioned to allow for sequential, controlled modifications.

-

The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an aniline (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting aniline is a key nucleophile used to form amides, ureas, and nitrogen-containing heterocycles, which are common motifs in pharmacologically active molecules.[8]

-

The Fluorine Atom: Positioned ortho to the ethoxy group and para to the nitro group, the fluorine atom is activated towards Nucleophilic Aromatic Substitution (SₙAr). This allows for the introduction of various nucleophiles (amines, thiols, etc.) by displacing the fluoride ion, a critical strategy for building molecular complexity.[8]

-

The Ethoxy Group: This group serves to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. These are critical parameters in tuning the pharmacokinetic profile of a potential drug candidate.[8]

This combination of reactive sites makes the molecule an attractive starting point for the synthesis of kinase inhibitors, which are a major class of drugs used in oncology.[8]

Caption: Strategic role of this compound as a synthetic hub.

Safety, Handling, and Disposal

As with all nitroaromatic compounds, this compound and its isomers must be handled with appropriate care. The following guidelines are based on data for closely related compounds.[4]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[4] |

| Skin Irritation | H315: Causes skin irritation.[4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[4] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[4] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][9]

-

Storage: Store in a well-ventilated, dry place.[3] Keep the container tightly closed and store locked up.[9]

First-Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and organic synthesis. While often confused with its isomers, its specific substitution pattern offers a unique set of synthetic handles that can be strategically manipulated. Its utility as a precursor, particularly in the construction of complex heterocyclic systems like kinase inhibitors, underscores its importance. By understanding its properties, synthesis, and reactive potential, researchers can effectively leverage this building block to advance the development of novel therapeutics and other functional materials. Adherence to strict safety protocols is essential when working with this and related compounds.

References

-

Title: 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem Source: PubChem URL: [Link]

-

Title: this compound | CAS 1093656-34-8 - Dalton Research Molecules Source: Dalton Research Molecules URL: [Link]

Sources

- 1. This compound | CAS 1093656-34-8 [daltonresearchmolecules.com]

- 2. usbio.net [usbio.net]

- 3. 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 28987-44-2|2-Ethoxy-4-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Medicinal Chemistry

In the landscape of modern drug discovery, the judicious incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with a nitroaromatic core, as seen in 2-Ethoxy-1-fluoro-4-nitrobenzene, a versatile chemical entity emerges, offering multiple avenues for synthetic elaboration. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in drug development. Understanding these properties is paramount for optimizing reaction conditions, predicting pharmacokinetic behavior, and ensuring the quality and purity of synthesized intermediates.

This compound, identified by the CAS numbers 1093656-34-8 and 28987-44-2 , is a valuable building block.[2][3][4] The presence of an ethoxy group and a fluorine atom on the nitrobenzene ring provides handles for a variety of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group.[5] This reactivity is crucial for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.[6]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | [3] |

| Molecular Weight | 185.15 g/mol | [3][7] |

| Physical Form | Solid | |

| Melting Point | 35-37 °C | [8] |

| Boiling Point | 261.5 °C at 760 mmHg | [8] |

| Density | 1.268 g/cm³ | [8] |

| Vapor Pressure | 0.0187 mmHg at 25°C | [8] |

| LogP (predicted) | ~2.3 | [9] |

| Aqueous Solubility (predicted) | Low | [10] |

| pKa (predicted) | No ionizable groups | N/A |

Experimental Determination of Key Physicochemical Properties

To ensure the accuracy and reliability of data for drug development, experimental determination of key physicochemical properties is essential. The following section outlines standardized protocols for measuring solubility, LogP, and pKa, based on established methodologies such as those outlined in the OECD Guidelines for the Testing of Chemicals.[11][12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated aqueous solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Lipophilicity: Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and distribution. The shake-flask method is the gold standard for its determination.[13][14]

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in a mixture of the two pre-saturated phases. Shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Analysis: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical technique.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa) Determination

For compounds with ionizable groups, the pKa is a critical parameter influencing solubility and permeability at different pH values. While this compound does not have a readily ionizable group, understanding the methodology is crucial for drug development professionals. Potentiometric titration is a common and accurate method for pKa determination.[9][15][16]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base, depending on the nature of the analyte.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Structural Elucidation and Spectral Analysis

Definitive structural confirmation and purity assessment are critical. While specific, publicly available experimental spectra for this compound are limited, the following outlines the expected spectral characteristics and the importance of these techniques in distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching (ethoxy group): ~2850-2980 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹, respectively.

-

C-O-C stretching (ether): ~1050-1250 cm⁻¹

-

C-F stretching: ~1000-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should correspond to the exact mass of this compound. Characteristic fragmentation patterns would involve the loss of the nitro group (NO₂) and the ethoxy group.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation, as well as respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[10][17]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. A comprehensive understanding of its physicochemical properties is essential for its effective utilization. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. By applying these principles and methodologies, researchers can ensure the quality and optimize the use of this important building block in the synthesis of novel therapeutic agents.

References

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing, Paris. [Link]

- Avdeef, A., Box, K. J., Comer, J. E., Gilges, M., Hadley, M., Hibbert, C., ... & Tam, K. Y. (1998). pH-metric log P. 10. Determination of accurate log P values for a series of acidic, basic and amphiprotic drugs. Journal of pharmaceutical and biomedical analysis, 17(4-5), 651-663.

- OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1, Test No.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.

- Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of pKa values of a series of amino-and N-methyl-substituted anilines. Journal of pharmaceutical and biomedical analysis, 15(9-10), 1371-1381.

- Allen, R. I., Box, K. J., Comer, J. E., Peake, C., & Tam, K. Y. (1998). Multi-wavelength spectrophotometric determination of pKa values of ionizable drugs. Journal of pharmaceutical and biomedical analysis, 17(4-5), 699-712.

- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.

-

Thermo Fisher Scientific. (2025, September 5). 4 - SAFETY DATA SHEET. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Ethoxy-4-Fluoro-1-Nitrobenzene. Retrieved from [Link]

- Singh, R. P., & Singh, R. K. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1641-1645.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. CAS 28987-44-2: 2-ethoxy-4-fluoro-1-nitrobenzene [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Ethoxy-4-Fluoro-1-Nitrobenzene - Amerigo Scientific [amerigoscientific.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. acdlabs.com [acdlabs.com]

- 12. longdom.org [longdom.org]

- 13. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Ethoxy-1-fluoro-4-nitrobenzene (CAS Number: 1093656-34-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Ethoxy-1-fluoro-4-nitrobenzene is a strategically functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an activating nitro group, a labile fluorine atom, and a modulating ethoxy group—provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitroaromatic compound. The strategic placement of its functional groups dictates its chemical behavior and utility.

| Property | Value | Source |

| CAS Number | 1093656-34-8 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Appearance | Solid (form may vary) | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

Synthesis of this compound: A Mechanistic Approach

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 1,2-difluoro-4-nitrobenzene, both fluorine atoms are activated. The fluorine at the 2-position (ortho to the nitro group) is particularly susceptible to displacement.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed from the addition of the nucleophile to the aromatic ring. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. The subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Caption: Proposed SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Ethanol (anhydrous)

-

Sodium metal or Sodium ethoxide

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq.) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution (1.0 eq.) to the solution of 1,2-difluoro-4-nitrobenzene at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Ethoxy Group: A triplet around 1.4-1.5 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).

-

Aromatic Protons: Three protons in the aromatic region (approximately 7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield. The fluorine atom will introduce additional splitting to the adjacent protons. For comparison, the aromatic protons of 4-fluoronitrobenzene appear at approximately 8.26 and 7.24 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

-

Ethoxy Group: Two signals in the aliphatic region, typically around 14-16 ppm (CH₃) and 64-66 ppm (CH₂).

-

Aromatic Carbons: Six signals in the aromatic region. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will be significantly deshielded. The reported ¹³C NMR signals for nitrobenzene are 148.3 (ipso), 134.7 (para), 129.4 (meta), and 123.5 (ortho) ppm.[4]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments. The mass spectrum of the related 1-fluoro-3-nitrobenzene shows a molecular ion at m/z 141 and significant fragments at m/z 95 and 75.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~2980-2850 cm⁻¹

-

Asymmetric and Symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1475 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹

-

C-F stretching: ~1200-1100 cm⁻¹

-

Out-of-plane C-H bending: ~900-700 cm⁻¹ (indicative of the substitution pattern)

The IR spectrum of the parent compound, fluorobenzene, can be referenced for the C-F and aromatic vibrations.[6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its three functional groups, making it a versatile intermediate in multi-step syntheses.[7][8]

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 1-position is activated by the para-nitro group, making it an excellent leaving group in SNAr reactions.[9][10] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate more complex molecular scaffolds.[11] This reactivity is fundamental to its use as a building block in drug discovery.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline derivative using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., SnCl₂/HCl or Fe/HCl). The resulting 2-ethoxy-1-fluoro-4-aminobenzene is a valuable intermediate, as the amino group can be further functionalized through acylation, alkylation, or participation in cross-coupling reactions.

Applications in Drug Discovery and Development

Substituted nitroaromatic compounds are critical intermediates in the pharmaceutical industry.[7] The structural motifs accessible from this compound are prevalent in many classes of bioactive molecules.

Scaffold for Kinase Inhibitors

Many kinase inhibitors, particularly those targeting tyrosine kinases, feature a substituted aniline core. The aniline derivative of this compound can serve as a key precursor for such inhibitors. The ethoxy and fluoro substituents can modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) and pharmacodynamic properties (e.g., target binding affinity and selectivity) of the final drug candidate.

Synthesis of Other Bioactive Molecules

The versatile reactivity of this compound allows for its incorporation into a wide range of heterocyclic systems and other complex molecular architectures that are of interest in medicinal chemistry.[12]

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[13]

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its predictable reactivity, governed by the activating nitro group, allows for strategic functionalization through nucleophilic aromatic substitution and reduction of the nitro group. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers and scientists in their pursuit of novel bioactive molecules.

References

- 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2-ethoxy-4-fluoro-1-nitrobenzene-cas28987-44-2.html]

- US4164517A - Preparation of fluoronitrobenzene - Google Patents. [URL: https://patents.google.

- Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles - ResearchGate. [URL: https://www.researchgate.net/publication/379684128_Oxidative_substitution_of_hydrogen_in_p-fluoronitrobenzene_with_phosphorus_and_nitrogen_nucleophiles]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FNA%2FEN%2FAAA11057.pdf]

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293026/]

- Benzene, 1-fluoro-4-nitro- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C350469&Type=IR-SPEC&Index=1]

- US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents. [URL: https://patents.google.

- US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents. [URL: https://patents.google.

- 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f05b4b]

- 1 - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?language=EN&cas=350-46-9]

- 4 - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/?language=EN&cas=350-46-9]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/product/safety/F1291_EN_EU.pdf]

- What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? [URL: https://www.chegg.com/homework-help/questions-and-answers/product-reaction-1-fluoro-2-4-dinitrobenzene-sodium-ethoxide-q116035174]

- 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-3-nitrobenzene]

- 28987-44-2|2-Ethoxy-4-fluoro-1-nitrobenzene|BLD Pharm. [URL: https://www.bldpharm.com/products/28987-44-2.html]

- Supporting Information for - The Royal Society of Chemistry. [URL: https://www.rsc.

- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://www.ebook.de/de/product/4827038/metin_balci_basic_1h_and_13c_nmr_spectroscopy.html]

- A process for preparing 2-Nitro-4'-Fluorobenzophenone - European Patent Office - EP 1431270 A1. [URL: https://data.epo.org/publication-server/document?i=EP1431270A1&pn=EP1431270&ki=A1&cc=EP]

- 417472 this compound CAS: 1093656-34-8 - United States Biological. [URL: https://www.usbio.net/item/417472]

- Far infrared spectra and vibrational assignments of substituted benzenes - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Far-infrared-spectra-and-vibrational-assignments-Green-Kynaston/e94d6c4125868e438c6451e50669c2796e95b05a]

- 28987-44-2, 2-ETHOXY-4-FLUORO-1-NITROBENZENE Formula - ECHEMI. [URL: https://www.echemi.com/products/2-ethoxy-4-fluoro-1-nitrobenzene-cas28987-44-2.html]

- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. [URL: https://patents.google.

- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. [URL: https://www.mdpi.com/1422-8599/2018/3/M984]

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [URL: https://chemistry.stackexchange.com/questions/87505/nitrobenzene-and-other-monosubstituted-benzenes-1h-vs-13c-nmr-assignments]

- Mass spectra of fluorocarbons. [URL: https://nvlpubs.nist.gov/nistpubs/jres/52/jresv52n1p11_A1b.pdf]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6659]

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.

- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [URL: https://www.vapourtec.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/350-46-9_1HNMR.htm]

- Benzene, fluoro- - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C462066&Type=MASS-SPEC]

- 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1493-27-2_1HNMR.htm]

- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [URL: https://www.researchgate.

- 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3 | CID 56777244 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56777244]

- (PDF) Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination - ResearchGate. [URL: https://www.researchgate.

- Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11425175/]

- Spectroscopy-05-01-2016. [URL: https://www.spectroscopyonline.com/view/spectroscopy-05-01-2016]

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152171/]

- Special Issue : Application of Organic Synthesis to Bioactive Compounds - MDPI. [URL: https://www.mdpi.com/journal/molecules/special_issues/bioactive_synthesis]

Sources

- 1. usbio.net [usbio.net]

- 2. 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2 [sigmaaldrich.com]

- 3. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, fluoro- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. vapourtec.com [vapourtec.com]

- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-1-fluoro-4-nitrobenzene, a valuable nitroaromatic intermediate in the fields of medicinal chemistry and materials science. This document details the strategic synthesis via a regioselective nucleophilic aromatic substitution (SNAr) reaction, elucidating the mechanistic principles that govern the selective introduction of the ethoxy group at the ortho position to the nitro functionality. Furthermore, a thorough characterization of the title compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure unequivocal structural confirmation and purity assessment. Safety protocols and detailed experimental procedures are also included to provide a self-validating and practical resource for researchers.

Introduction: Significance of this compound

Fluorinated and nitrated aromatic compounds are cornerstones of modern chemical synthesis, serving as versatile building blocks for a wide array of functional molecules. This compound is a trifunctional scaffold of significant interest, particularly in the development of pharmaceutical agents and advanced materials. The strategic placement of the nitro, fluoro, and ethoxy groups offers multiple avenues for further chemical modification. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can serve as a leaving group or a metabolically stable substituent in drug candidates. The ethoxy group can modulate the lipophilicity and solubility of derivative compounds, which are critical parameters in drug design.

Strategic Synthesis: A Regioselective Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2,4-difluoronitrobenzene. The key to this synthesis is controlling the regioselectivity of the ethoxide attack to favor substitution at the C-2 position (ortho to the nitro group) over the C-4 position (para to the nitro group).

The Causality of Regioselectivity in the SNAr Reaction

In the SNAr reaction of 2,4-difluoronitrobenzene with an alkoxide, the nitro group, being a strong electron-withdrawing group, activates both the ortho and para positions to nucleophilic attack. While electronic arguments often suggest a slight preference for para-attack, the regioselectivity can be significantly influenced by the reaction conditions, particularly the solvent.

Research has demonstrated that the use of nonpolar solvents is a key factor in achieving high ortho-selectivity in the SNAr reaction of 2,4-difluoronitrobenzene with various nucleophiles.[1] This selectivity is attributed to the formation of a six-membered polar transition state, which is stabilized in a nonpolar environment. This understanding is crucial for the rational design of a synthetic protocol that selectively yields the desired 2-ethoxy isomer.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for regioselective SNAr reactions on difluoronitrobenzene derivatives.

Materials:

-

2,4-Difluoronitrobenzene

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-difluoronitrobenzene (1.0 eq) in anhydrous ethanol, sodium ethoxide (1.1 eq) is added portion-wise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by flash column chromatography on silica gel.

Comprehensive Characterization: Unambiguous Structure Elucidation

A multi-technique approach is employed to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups, and C-F coupling will be observed for the carbon atoms in proximity to the fluorine atom.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.4 | Triplet | -OCH₂CH ₃ |

| ¹H | ~4.2 | Quartet | -OCH ₂CH₃ |

| ¹H | ~7.0 - 8.2 | Multiplets | Aromatic Protons |

| ¹³C | ~15 | - | -OCH₂C H₃ |

| ¹³C | ~65 | - | -OC H₂CH₃ |

| ¹³C | ~110 - 160 | Multiplets (with C-F coupling) | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1520 and ~1340 | Asymmetric and Symmetric N-O stretching | Nitro (-NO₂) |

| ~1250 | C-O stretching | Aryl ether |

| ~1200 | C-F stretching | Aryl fluoride |

| ~3100 - 3000 | C-H stretching | Aromatic |

| ~2980 - 2850 | C-H stretching | Aliphatic (Ethoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₈FNO₃), the expected molecular weight is approximately 185.15 g/mol .[2]

Diagram 2: Characterization Workflow

Sources

Molecular structure and formula of 2-Ethoxy-1-fluoro-4-nitrobenzene

An In-depth Technical Guide to 2-Ethoxy-1-fluoro-4-nitrobenzene: Structure, Synthesis, and Applications

Introduction

This compound is a substituted nitroaromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic arrangement of an ethoxy group, a fluorine atom, and a nitro group on a benzene ring provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its molecular structure and properties, provide detailed protocols for its synthesis and key reactions, and explore its applications as a pivotal intermediate, particularly in the development of targeted therapeutics like kinase inhibitors.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to scientific integrity. The subject of this guide is designated as this compound, identified by the CAS Number 1093656-34-8[1][2][3].

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, substituents on a benzene ring are assigned the lowest possible set of locants. For this molecule, the locant set is {1, 2, 4}. IUPAC rule P-14.4(f) dictates that all detachable prefixes (ethoxy, fluoro, nitro) are considered together to find the lowest locant set, which is {1, 2, 4} in this case[4]. Subsequently, rule P-14.4(g) states that the substituent cited first in the name (alphabetical order: ethoxy, fluoro, nitro) is assigned the lowest locant, which would suggest a "1-ethoxy" name. However, common usage and supplier databases often list this compound as this compound, implying a numbering scheme that prioritizes the fluorine atom at the C1 position. For clarity, it is crucial to use the CAS number as the definitive identifier.

Molecular Structure

Caption: Molecular Structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1093656-34-8[1][2][3] |

| Synonym | 1-Fluoro-2-ethoxy-4-nitrobenzene |

| Molecular Formula | C₈H₈FNO₃[5][6] |

| Molecular Weight | 185.15 g/mol [5][6] |

| InChI Key | LEMJFSSYFHTFFP-UHFFFAOYSA-N[5] |

| SMILES | CCOC1=C(F)C=C(C=C1)[O-] |

Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is largely defined by its physical properties and spectral characteristics, which confirm its identity and purity.

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 35-37 °C | |

| Storage | Sealed in a dry place, room temperature | [5] |

| Purity | Typically ≥98% | [5] |

Predicted Spectroscopic Characteristics

As an experienced scientist, one can predict the spectral features that validate the structure of this compound. These predictions should always be confirmed with lot-specific analytical data from the supplier or through in-house analysis.

-

¹H NMR: The spectrum should feature signals for the ethoxy group—a triplet around 1.4-1.5 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The three aromatic protons will appear in the downfield region (7.0-8.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbons attached to the electronegative F, O, and N atoms will be significantly deshielded and appear downfield. The C-F bond will result in a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent aromatic protons being characteristic of a fluoroaromatic system.

-

IR Spectroscopy: Key absorption bands should be visible for the nitro group (asymmetric and symmetric stretches around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively), the C-O ether linkage (around 1200-1250 cm⁻¹), and the C-F bond (around 1100-1200 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 185.0488, corresponding to the exact mass of C₈H₈FNO₃.

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for the reliable application of this intermediate. The most logical and field-proven approach to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Rationale (Expertise & Experience)

The target molecule can be efficiently prepared from 1,2-difluoro-4-nitrobenzene. The benzene ring in this precursor is highly electron-deficient due to the strong electron-withdrawing effect of the para-nitro group. This "activates" the ring towards attack by nucleophiles. The ethoxide ion (from sodium ethoxide) will preferentially attack the C1 or C2 position. The fluorine atom at C2 is ortho to the activating nitro group, while the fluorine at C1 is meta. In SNAr, activation is strongest at the ortho and para positions. However, steric hindrance from the adjacent fluorine at C1 may direct the ethoxide to substitute the fluorine at the C2 position, leading to the desired product. This type of reaction is a standard transformation in medicinal chemistry[7][8].

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SNAr

This protocol is a self-validating system; adherence to these steps under controlled conditions should yield the desired product, verifiable by the analytical methods described above.

-

Materials and Reagents:

-

1,2-Difluoro-4-nitrobenzene (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Reaction Setup:

-

Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar.

-

Dissolve 1,2-difluoro-4-nitrobenzene in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Procedure:

-

To the cooled, stirring solution, add sodium ethoxide portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two primary reactive handles: the activated fluorine atom and the reducible nitro group.

Key Reaction Pathways

Caption: Key reactive pathways of this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C1: The fluorine atom at the C1 position is ortho to the ethoxy group and para to the strongly electron-withdrawing nitro group. This para-relationship is key, as the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance[9]. This makes the fluorine an excellent leaving group, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity[10].

-

Reduction of the Nitro Group: The nitro group can be readily and cleanly reduced to a primary amine (aniline) using various methods, most commonly catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., iron or tin in acidic media)[11]. This transformation is fundamental, as the resulting aniline is a critical nucleophile for forming amide bonds, ureas, and nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals[10].

Experimental Protocol: Nitro Group Reduction

This protocol for catalytic hydrogenation is a clean, high-yielding, and widely used industrial method.

-

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C, 1-5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Inert gas (Nitrogen or Argon)

-

Celite® (for filtration)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol (10-20 mL per gram of substrate).

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

-

Seal the vessel, and purge the system 3-5 times with an inert gas to remove all oxygen.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm or via a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-2-ethoxy-1-fluorobenzene, which can often be used in the next step without further purification.

-

Applications in Research and Development

The true value of this compound lies in its role as a precursor to high-value molecules.

-

Pharmaceuticals: Its primary application is in the synthesis of kinase inhibitors for oncology[10]. After reduction to the corresponding aniline, the molecule can be coupled with various heterocyclic cores to generate scaffolds that target specific dysregulated signaling pathways in cancer cells, such as those involving Receptor Tyrosine Kinases (RTKs)[10].

-

Agrochemicals: Similar to related fluorinated nitroaromatics, this compound is a potential intermediate for novel herbicides and insecticides, where the specific substitution pattern can tune biological activity and selectivity[12].

-

Materials Science: The electron-deficient aromatic ring and reactive handles make it a candidate for developing advanced polymers, dyes, and other functional materials[12].

Safety and Handling

Professional due diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

Hazard Identification: This compound is classified as harmful and an irritant. Users must consult the latest Safety Data Sheet (SDS) before handling[13].

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Safe Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition[5][15].

-

Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous materials[13].

References

- 4-Ethoxy-1-fluoro-2-nitrobenzene | C8H8FNO3. PubChem. [Link]

- Doubts about IUPAC nomenclature of 4-ethyl-1-fluoro-2-nitrobenzene. Chemistry Stack Exchange. (2015-02-07). [Link]

- Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Chegg.com. (2021-03-31). [Link]

- What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. Study.com. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 1093656-34-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS 1093656-34-8 [daltonresearchmolecules.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Ethoxy-4-fluoro-1-nitrobenzene | 28987-44-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com [chegg.com]

- 8. homework.study.com [homework.study.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data (NMR, IR, MS) for 2-Ethoxy-1-fluoro-4-nitrobenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-1-fluoro-4-nitrobenzene

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS: 1093656-34-8), a key intermediate in synthetic organic chemistry.[1][2] While publicly available experimental spectra for this specific isomer are limited, this document leverages foundational spectroscopic principles and data from analogous compounds to construct a predictive analytical framework. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and validate the structure of this molecule with high confidence.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring three key functional groups that dictate its reactivity and spectroscopic properties: an electron-donating ethoxy group, and two electron-withdrawing groups, fluoro and nitro. The relative positions of these substituents create a unique electronic environment, which is directly probed by spectroscopic techniques.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1093656-34-8 | [1][2] |

| Molecular Formula | C₈H₈FNO₃ | [3] |

| Molecular Weight | 185.15 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCOC1=C(F)C=C(C=C1)[O-] |

The structural arrangement is paramount for interpreting the resulting spectra. The following diagram illustrates the IUPAC numbering scheme used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For fluorinated compounds, analysis of both ¹H and ¹³C spectra is crucial, as carbon-fluorine couplings provide definitive structural information.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and two signals in the aliphatic region, corresponding to the ethoxy group.

-

Aromatic Region (δ 7.0–8.5 ppm): The chemical shifts of the three aromatic protons (H3, H5, H6) are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (a shift to higher ppm values), particularly for protons ortho and para to it.[6] The ethoxy group is electron-donating, causing shielding (a shift to lower ppm values). The fluorine atom also has a deshielding inductive effect but can participate in resonance. The interplay of these effects, along with proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings, will result in complex splitting patterns.

-

Aliphatic Region (δ 1.4–4.2 ppm): The ethoxy group will present as a characteristic triplet (CH₃) and quartet (CH₂), a result of coupling between the adjacent methylene and methyl protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H6 | 8.0 – 8.2 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F) ≈ 5.0 | Ortho to the strongly deshielding nitro group. |

| H5 | 7.9 – 8.1 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5, ⁴J(H5-H3) ≈ 2.5 | Para to the fluorine and ortho to the nitro group. |

| H3 | 7.2 – 7.4 | Triplet or ddd | ³J(H3-F) ≈ 9.0, ³J(H3-H?) ≈ 8.5, ⁴J(H3-H5) ≈ 2.5 | Ortho to the shielding ethoxy group. Exhibits strong coupling to fluorine. |

| -OCH₂CH₃ | 4.1 – 4.3 | Quartet (q) | ³J(CH₂-CH₃) ≈ 7.0 | Methylene protons adjacent to the electron-withdrawing aromatic ring. |

| -OCH₂CH₃ | 1.4 – 1.6 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7.0 | Terminal methyl group protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The most informative feature will be the carbon-fluorine coupling constants, which are invaluable for assigning the carbons of the aromatic ring. The ¹JCF coupling for the carbon directly bonded to fluorine is typically very large (240-260 Hz).[5]

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C1 (C-F) | 158 – 162 | Doublet (d) | ¹J ≈ 250 |

| C2 (C-OEt) | 148 – 152 | Doublet (d) | ²J ≈ 20 |

| C4 (C-NO₂) | 145 – 149 | Singlet or small doublet | ⁴J ≈ 3-4 |

| C5 | 125 – 128 | Singlet or small doublet | ⁵J ≈ 1-2 |

| C6 | 118 – 122 | Doublet (d) | ³J ≈ 8 |

| C3 | 110 – 114 | Doublet (d) | ²J ≈ 25 |

| -OCH₂CH₃ | 64 – 66 | Singlet (s) | - |

| -OCH₂CH₃ | 14 – 16 | Singlet (s) | - |

Experimental Protocol: NMR Spectroscopy

This protocol provides a robust methodology for acquiring high-quality NMR data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium lock signal from the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the nitro, ether, and carbon-fluorine bonds.

Table 4: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3100 – 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| ~2980 – 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching of C-H bonds in the ethoxy group. |

| ~1610, ~1580, ~1470 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| ~1520 – 1530 | Asymmetric Ar-NO₂ Stretch | Very Strong | A key diagnostic peak for aromatic nitro compounds.[7] |

| ~1340 – 1350 | Symmetric Ar-NO₂ Stretch | Very Strong | The second key diagnostic peak for aromatic nitro compounds.[7] |

| ~1250 – 1280 | Asymmetric C-O-C Stretch | Strong | Characteristic of the aryl-alkyl ether linkage. |

| ~1200 – 1240 | Aromatic C-F Stretch | Strong | A strong band indicative of the carbon-fluorine bond. |

| ~1030 – 1050 | Symmetric C-O-C Stretch | Medium | Characteristic of the aryl-alkyl ether linkage. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000–600 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them with the predicted values in Table 4 to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 185.

-

Fragmentation Pattern: The fragmentation will be driven by the stability of the resulting ions and neutral losses. Key expected fragmentation pathways include:

-

Loss of an ethyl radical (•CH₂CH₃) from the ether linkage.

-

Loss of a nitro group (•NO₂).

-

Loss of the ethoxy radical (•OCH₂CH₃).

-

Loss of carbon monoxide (CO) from the phenoxy cation intermediate.

-

Table 5: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Rationale |

| 185 | [C₈H₈FNO₃]⁺• | Molecular Ion (M⁺•) |

| 156 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 140 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 139 | [M - NO₂]⁺ | Loss of the nitro group. |

| 111 | [C₆H₃FO]⁺ | Subsequent loss of CO from the [M - NO₂]⁺ fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for analyzing a volatile compound and confirming its molecular weight and purity.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Set to 250 °C with a split ratio of 20:1.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with that peak.

-

Confirm the presence of the molecular ion at m/z 185 and compare the observed fragment ions with the predicted values in Table 5.

-

Integrated Spectroscopic Workflow and Structural Validation

Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others.

Caption: Integrated workflow for spectroscopic structural validation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related fluoronitrobenzene compounds are classified as hazardous.[8][9][10] Users should handle this compound with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][11]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[8][9]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][11]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9]

This guide serves as a robust predictive framework for the analysis of this compound. By following the detailed protocols and using the predicted spectral data as a reference, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.

References

-

ResearchGate. Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: A comparative study | Request PDF. [Link]

-

The Royal Society of Chemistry. Supporting Information for - General Methods. [Link]

-

Alfa Aesar. SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). [Link]

-

PubChem. 4-Ethoxy-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). [Link]

-

Dalton Research Molecules. This compound | CAS 1093656-34-8. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). [Link]

-

NIST. Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | CAS 1093656-34-8 [daltonresearchmolecules.com]

- 3. 2-Ethoxy-4-fluoro-1-nitrobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthetic Applications of 2-Ethoxy-1-fluoro-4-nitrobenzene

Abstract

This technical guide provides an in-depth exploration of 2-Ethoxy-1-fluoro-4-nitrobenzene, a versatile and highly reactive aromatic building block. We will dissect the molecule's unique structural attributes that govern its reactivity, focusing on its utility as a precursor in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a blend of mechanistic theory, practical applications, and detailed experimental protocols. The core of its synthetic value lies in the strategic placement of its functional groups: a fluorine atom activated for nucleophilic aromatic substitution (SNAr) and a nitro group that is readily converted into other functionalities. These features make it an invaluable intermediate in the construction of complex heterocyclic scaffolds, particularly those with relevance to medicinal chemistry and materials science.[1][2]

Foundational Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is fundamentally dictated by the electronic interplay of its three substituents on the benzene ring. The molecule is primed for nucleophilic aromatic substitution (SNAr), a powerful mechanism for forging new carbon-heteroatom bonds on an aromatic core.[3]

-

The Nitro Group (-NO₂): Positioned para to the fluorine atom, the nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[4] This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[5][6] Crucially, it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction.[5]

-

The Fluorine Atom (-F): Located ortho to the nitro group, the fluorine atom serves two roles. Its high electronegativity contributes an additional inductive electron-withdrawing effect, further activating the ring.[4] Most importantly, it functions as an excellent leaving group, readily displaced by a wide array of nucleophiles upon formation of the Meisenheimer intermediate.[3][6]